molecular formula C23H26N2O5 B2962421 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide CAS No. 921525-11-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide

Cat. No.: B2962421
CAS No.: 921525-11-3
M. Wt: 410.47
InChI Key: REXUTGWKCGKLFK-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide is a synthetic heterocyclic compound characterized by a benzo[b][1,4]oxazepine core fused with a substituted benzamide moiety. The structure features:

  • A benzooxazepine ring with a ketone group at position 4 and 3,3-dimethyl substituents.
  • A 2,4-dimethoxybenzamide group at position 8, which may influence solubility and receptor-binding properties.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-6-11-25-18-10-7-15(12-20(18)30-14-23(2,3)22(25)27)24-21(26)17-9-8-16(28-4)13-19(17)29-5/h6-10,12-13H,1,11,14H2,2-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXUTGWKCGKLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 921863-75-4

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The oxazepine ring and the dimethoxybenzamide moiety are believed to play crucial roles in modulating enzyme activities and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors influencing neurotransmitter release and cellular signaling.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Nitric Oxide Production : Research indicates that it can suppress nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on a series of oxazepine derivatives found that modifications in the structure led to enhanced activity against cancer cell lines. The most potent derivative exhibited an IC50 of 700 nM against HCT116 cells .
  • Anti-inflammatory Evaluation :
    • In a comparative study of various compounds derived from the oxazepine framework, it was noted that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)References
AnticancerMCF-70.9
AnticancerHCT1160.7
Anti-inflammatoryRAW 264.7 Macrophages>10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a benzooxazepine scaffold with a dimethoxybenzamide side chain. Below is a systematic comparison with key analogs:

Benzo-Fused Heterocycles with Oxazepine Cores
Compound Name Key Structural Differences Reported Activities Reference
Target Compound 5-allyl, 3,3-dimethyl, 8-(2,4-dimethoxybenzamide) Limited direct data; inferred kinase modulation
3-Phenyl-4-oxo-3,4-dihydroquinazolin-2-yl analogs Quinazoline core with thioacetamide substituents Antimicrobial (IC₅₀: 2.5–8.7 μM)
Oxazepine derivatives with 4-chlorophenyl groups Halogenated aryl substituents COX-2 inhibition (IC₅₀: 0.8 μM)

Key Observations :

  • The dimethoxybenzamide group likely improves solubility over thioacetamide-containing analogs (e.g., compound 6m in ), which exhibit higher lipophilicity.
Amide-Linked Heterocyclic Derivatives
Compound Name Core Structure Pharmacokinetic Profile Reference
Target Compound Benzooxazepine + benzamide Predicted logP: ~3.2 (moderate permeability)
N-(thiazolidin-3-yl)-2-thioacetamide derivatives Thiazolidinone + quinazoline logP: 4.1–4.9 (low aqueous solubility)
3-(4-Methoxybenzoyl)oxazepine Oxazepine + methoxybenzoyl Moderate CYP3A4 inhibition

Key Observations :

  • The 2,4-dimethoxybenzamide moiety in the target compound could reduce metabolic instability compared to thioacetamide derivatives, which are prone to glutathione conjugation .
  • Dimethyl groups at position 3 may hinder cytochrome P450 interactions, unlike unsubstituted oxazepine analogs .

Research Findings and Limitations

  • Synthetic Accessibility: The compound’s synthesis likely follows routes similar to Hindawi’s 2019 protocol for thiazolidinone-quinazoline hybrids, involving condensation and amide coupling .
  • Biological Potency Gaps: While structurally related oxazepines show nanomolar-range kinase inhibition, the target compound’s activity remains unverified in peer-reviewed studies.
  • Contradictions : Some analogs with bulky substituents (e.g., compound 6o in ) exhibit reduced efficacy due to steric hindrance, suggesting the allyl group in the target compound may require optimization.

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